molecular formula C17H22N2O3S2 B2837470 N-({2-[4-(hydroxymethyl)piperidin-1-yl]phenyl}methyl)thiophene-2-sulfonamide CAS No. 860650-30-2

N-({2-[4-(hydroxymethyl)piperidin-1-yl]phenyl}methyl)thiophene-2-sulfonamide

Cat. No.: B2837470
CAS No.: 860650-30-2
M. Wt: 366.49
InChI Key: UDCQBXMHEFELFX-UHFFFAOYSA-N
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Description

N-({2-[4-(hydroxymethyl)piperidin-1-yl]phenyl}methyl)thiophene-2-sulfonamide is a chemical compound with the molecular formula C17H22N2O3S2 and a molar mass of 366.5 g/mol . This compound is known for its unique structure, which includes a piperidine ring, a benzyl group, and a thiophene sulfonamide moiety. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({2-[4-(hydroxymethyl)piperidin-1-yl]phenyl}methyl)thiophene-2-sulfonamide typically involves multiple steps. One common method includes the reaction of 2-thiophenesulfonyl chloride with 2-[4-(hydroxymethyl)piperidino]benzylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-({2-[4-(hydroxymethyl)piperidin-1-yl]phenyl}methyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-({2-[4-(hydroxymethyl)piperidin-1-yl]phenyl}methyl)thiophene-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-({2-[4-(hydroxymethyl)piperidin-1-yl]phenyl}methyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[4-(hydroxymethyl)piperidino]phenyl}-2-thiophenesulfonamide
  • N-{2-[4-(hydroxymethyl)piperidino]benzyl}-2-furansulfonamide
  • N-{2-[4-(hydroxymethyl)piperidino]benzyl}-2-pyrrolesulfonamide

Uniqueness

N-({2-[4-(hydroxymethyl)piperidin-1-yl]phenyl}methyl)thiophene-2-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the thiophene sulfonamide moiety, in particular, distinguishes it from other similar compounds and contributes to its specific applications in research and industry .

Properties

IUPAC Name

N-[[2-[4-(hydroxymethyl)piperidin-1-yl]phenyl]methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S2/c20-13-14-7-9-19(10-8-14)16-5-2-1-4-15(16)12-18-24(21,22)17-6-3-11-23-17/h1-6,11,14,18,20H,7-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDCQBXMHEFELFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C2=CC=CC=C2CNS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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